molecular formula C25H29N3O3 B281980 6-({4-[4-(3-methylphenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylicacid

6-({4-[4-(3-methylphenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylicacid

Cat. No.: B281980
M. Wt: 419.5 g/mol
InChI Key: HQXNNJIISHPTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-({4-[4-(3-methylphenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylicacid is a complex organic compound that features a piperazine ring, a phenyl group, and a cyclohexene carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({4-[4-(3-methylphenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylicacid typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

6-({4-[4-(3-methylphenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-({4-[4-(3-methylphenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylicacid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-({4-[4-(3-methylphenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylicacid involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can interact with various biological targets, potentially inhibiting or activating specific pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.

    Ranolazine: Another piperazine derivative used for chronic angina.

    Aripiprazole: An antipsychotic medication with a piperazine moiety.

Uniqueness

6-({4-[4-(3-methylphenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylicacid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C25H29N3O3

Molecular Weight

419.5 g/mol

IUPAC Name

6-[[4-[4-(3-methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C25H29N3O3/c1-18-5-4-6-21(17-18)28-15-13-27(14-16-28)20-11-9-19(10-12-20)26-24(29)22-7-2-3-8-23(22)25(30)31/h2-6,9-12,17,22-23H,7-8,13-16H2,1H3,(H,26,29)(H,30,31)

InChI Key

HQXNNJIISHPTSI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4CC=CCC4C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4CC=CCC4C(=O)O

Origin of Product

United States

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